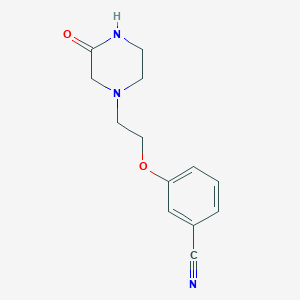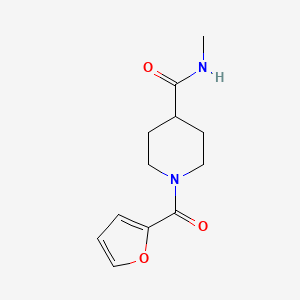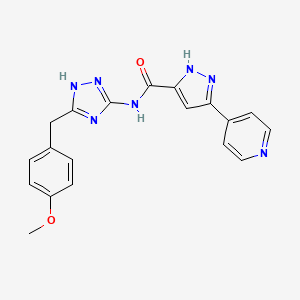
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The triazole and pyrazole rings can be coupled using various coupling agents like EDCI, DCC, or other carbodiimides in the presence of a base.
Introduction of the Methoxybenzyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
化学反应分析
Types of Reactions
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: As a component in the development of new materials or agrochemicals.
作用机制
The mechanism of action of N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.
相似化合物的比较
Similar Compounds
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(phenyl)-1H-pyrazole-3-carboxamide
- N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C19H17N7O2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N7O2/c1-28-14-4-2-12(3-5-14)10-17-21-19(26-25-17)22-18(27)16-11-15(23-24-16)13-6-8-20-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H2,21,22,25,26,27) |
InChI 键 |
UPHGFCUPSBLRBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC(=NN3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


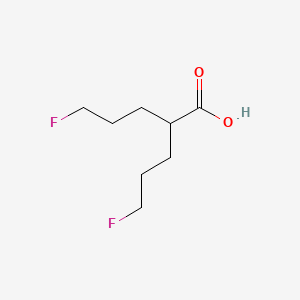
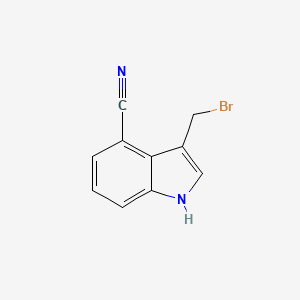
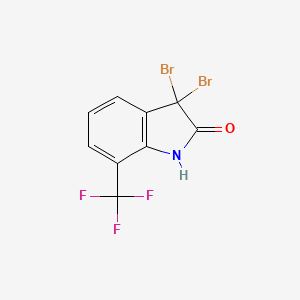
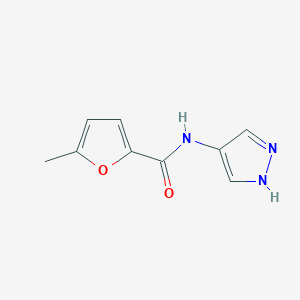
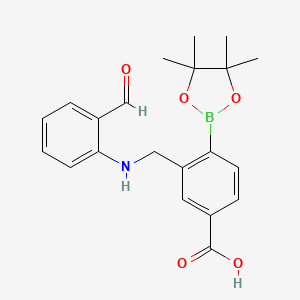
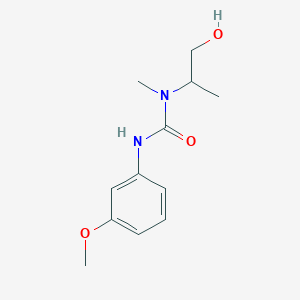

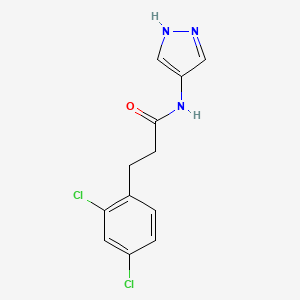
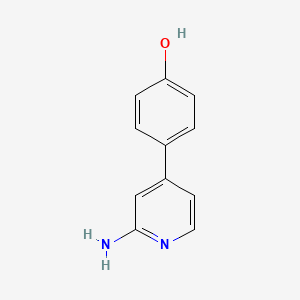
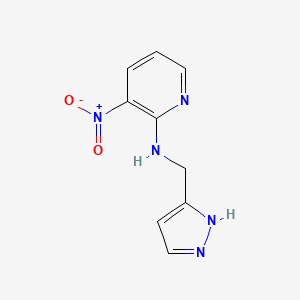
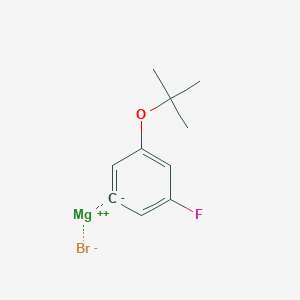
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
